molecular formula C12H23ClN2O4 B2510645 Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hcl CAS No. 2445784-09-6

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hcl

Cat. No.: B2510645
CAS No.: 2445784-09-6
M. Wt: 294.78
InChI Key: DFGREGGLRIKLKL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride is a chemical compound with the molecular formula C12H22N2O4·HCl. It is a derivative of cyclobutyl acetate and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride typically involves the following steps:

    Protection of the amine group: The starting material, cyclobutylamine, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming tert-butoxycarbonyl-cyclobutylamine.

    Formation of the ester: The protected amine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to form methyl 2-(tert-butoxycarbonyl)amino-2-cyclobutylacetate.

    Deprotection and hydrochloride formation: The Boc group is removed using an acid such as trifluoroacetic acid, and the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection and esterification: Large quantities of cyclobutylamine are protected and esterified using automated reactors.

    Purification: The intermediate products are purified using techniques such as crystallization and chromatography.

    Final deprotection and salt formation: The final deprotection and conversion to the hydrochloride salt are carried out in large reactors, followed by filtration and drying to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of bioactive products. It can also interact with proteins and nucleic acids, affecting their structure and function. The specific pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(tert-butoxycarbonyl)amino-2-cyclobutylacetate
  • Methyl 2-((tert-butoxycarbonyl)amino)methylcyclobutylacetate
  • Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Uniqueness

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride is unique due to its specific structure, which combines a cyclobutyl ring with an amino acid ester. This structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

IUPAC Name

methyl 2-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-7(6-8)9(13)10(15)17-4;/h7-9H,5-6,13H2,1-4H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGREGGLRIKLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445784-09-6
Record name methyl 2-amino-2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetate hydrochloride
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